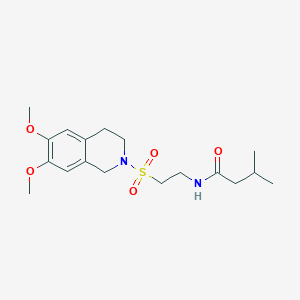

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are widely distributed structural motifs in a range of biologically active natural products and pharmaceutical compounds . The compound is a sulfonyl derivative, which means it contains a sulfonyl functional group. This group is known to exert antitumor properties .

Synthesis Analysis

The synthesis of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines has been accomplished via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions . This method employs readily removable N-acyl/sulfonyl groups as protecting groups rather than N-aryl ones, enabling a wide range of applications in natural product synthesis .Aplicaciones Científicas De Investigación

Fluorescent Thermometry

N,N-Dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a derivative relevant to the target compound, exhibits intensified fluorescence with increasing temperature. This property, based on Twisted-Intramolecular-Charge-Transfer (TICT) emissions, makes it a potential candidate for ratiometric fluorescent thermometry, offering a novel approach for temperature detection through fluorescence spectrum changes (Chemical communications, 2014).

Vasodilatory Activity

N-(2-Aminoethyl)-5-isoquinolinesulfonamide derivatives, closely related to the target compound, have shown promising vasodilatory effects. These compounds, synthesized from 5-isoquinolinesulfonic acid, exhibited significant increases in arterial blood flow, suggesting potential applications in cardiovascular pharmacology (Journal of medicinal chemistry, 1989).

Catalysis in Organic Synthesis

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related sulfonamide, has been used as a catalyst in the synthesis of polyhydroquinoline derivatives. This method, employing a Bronsted acidic ionic liquid catalyst, indicates potential applications in the field of green chemistry and organic synthesis (Chinese Journal of Catalysis, 2014).

Oncological Research

A compound structurally similar to the target molecule, used in PET scans for assessing cellular proliferation in tumors, shows promise in oncological research. The correlation of tumor uptake with proliferation indices highlights its potential as a diagnostic tool in cancer treatment (The Journal of Nuclear Medicine, 2013).

Anticonvulsant Properties

1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, related to the target compound, have exhibited significant anticonvulsant effects in animal models. These compounds offer insights into the structure-activity relationships in anticonvulsant drug development (Bioorganic & medicinal chemistry, 2009).

Direcciones Futuras

The future directions for “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide” and similar compounds could involve further exploration of their potential antitumor properties . Additionally, the synthetic utility of the method used to synthesize these compounds could be further explored, as it enables a wide range of applications in natural product synthesis .

Propiedades

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5S/c1-13(2)9-18(21)19-6-8-26(22,23)20-7-5-14-10-16(24-3)17(25-4)11-15(14)12-20/h10-11,13H,5-9,12H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMHCEFKDOBDQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)

![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)

![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)

![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)

![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)

![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)